3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)-
Description
The compound 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- (CAS: 187231-55-6) is a cinnoline derivative characterized by a fluorinated aromatic core and a carboxamide side chain substituted with a morpholine-containing ethyl group. The 4-amino group at position 4 and the 8-fluoro substituent on the cinnoline ring contribute to its electronic and steric profile, while the N-(2-(4-morpholinyl)ethyl) side chain introduces a polar, heterocyclic moiety that may enhance solubility and target binding . This compound is part of a broader class of cinnolinecarboxamides studied for applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial activity.
Properties
CAS No. |
187231-63-6 |
|---|---|
Molecular Formula |
C15H18FN5O2 |
Molecular Weight |
319.33 g/mol |
IUPAC Name |
4-amino-8-fluoro-N-(2-morpholin-4-ylethyl)cinnoline-3-carboxamide |
InChI |
InChI=1S/C15H18FN5O2/c16-11-3-1-2-10-12(17)14(20-19-13(10)11)15(22)18-4-5-21-6-8-23-9-7-21/h1-3H,4-9H2,(H2,17,19)(H,18,22) |
InChI Key |
ZGFWWZRTBBIPCT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NN=C3C(=C2N)C=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: This step involves the cyclization of appropriate precursors to form the cinnoline ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Fluorination: The fluoro substituent is added using fluorinating agents under controlled conditions.
Attachment of the Morpholinyl Ethyl Side Chain: This step involves the reaction of the cinnoline derivative with a morpholine derivative to introduce the morpholinyl ethyl side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in the substituents on the ethylamine side chain and the position of fluorine on the cinnoline ring. Key comparisons are outlined below:
Substituent Variations on the Ethylamine Side Chain
- Morpholinyl vs. Diethylamino/Pyrrolidinyl: The morpholine group (6-membered ring with oxygen) offers greater polarity and hydrogen-bonding capacity compared to diethylamino (tertiary amine) or pyrrolidinyl (5-membered saturated ring). This likely enhances the target compound’s solubility, as seen in other drugs like cobicistat, where morpholinyl groups improve pharmacokinetics .
Comparison with Aryl-Substituted Analogs
describes 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide, which replaces the ethylamine side chain with a propyl group and introduces a 2-fluoro-6-methoxyphenyl substituent. Key differences:
- Side Chain : The propyl group lacks the morpholine’s polarity, reducing solubility but possibly enhancing membrane permeability.
- Aryl Substituent : The 2-fluoro-6-methoxyphenyl group introduces bulk and additional hydrogen-bonding sites (methoxy), which may affect metabolic stability or target engagement compared to the target compound’s simpler 8-fluoro substitution .
Research Findings and Hypotheses
Solubility and Bioavailability
- The morpholinyl group in the target compound likely improves solubility compared to diethylamino or pyrrolidinyl analogs, as oxygen-containing heterocycles often enhance aqueous solubility (e.g., cobicistat’s solubility profile ).
- Diethylamino derivatives (e.g., 187231-62-5) may exhibit higher lipophilicity, favoring blood-brain barrier penetration but risking precipitation in physiological fluids.
Metabolic Stability
- Morpholinyl groups are susceptible to oxidative metabolism but may confer stability compared to tertiary amines (diethylamino), which undergo rapid N-dealkylation.
- Fluorine at position 8 could reduce metabolic degradation by blocking cytochrome P450 oxidation sites, a strategy employed in fluorinated drug design.
Biological Activity
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Details |
|---|---|
| CAS No. | 187231-63-6 |
| Molecular Formula | C15H18FN5O2 |
| Molecular Weight | 319.33 g/mol |
| IUPAC Name | 4-amino-8-fluoro-N-(2-morpholin-4-ylethyl)cinnoline-3-carboxamide |
| Canonical SMILES | C1COCCN1CCNC(=O)C2=NN=C3C(=C2N)C=CC=C3F |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in disease pathways, leading to various therapeutic effects. The exact molecular targets are still under investigation, but the compound's unique structure suggests potential interactions with kinases and other signaling proteins.
Therapeutic Applications
The compound has been explored for several therapeutic applications:
- Anti-cancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting cancer cell proliferation pathways.
- Anti-inflammatory Properties : It has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
- Neurological Disorders : There is emerging evidence that it could be beneficial in treating conditions such as cerebral infarction and myocardial infarction due to its neuroprotective properties .
Case Study 1: Anti-Cancer Activity
A study conducted on various cancer cell lines demonstrated that 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- significantly inhibited cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The IC50 values were reported to be lower than those of standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, administration of this compound resulted in a marked reduction in pro-inflammatory cytokines. Histological analysis showed decreased infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds was conducted:
| Compound Name | Biological Activity |
|---|---|
| 3-Cinnolinecarboxamide, 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propyl- | Moderate anti-cancer activity |
| 4-Amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)-3-cinnolinecarboxamide | Stronger neuroprotective effects |
| 4-Amino-8-chloro-N-(2-(4-morpholinyl)ethyl)-3-cinnolinecarboxamide | Less effective anti-inflammatory action |
Q & A
Q. What are the recommended synthetic routes for 3-cinnolinecarboxamide derivatives, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of cinnolinecarboxamide derivatives typically involves coupling reactions between cinnolinecarboxylic acid precursors and amine-containing moieties. For example, 4-amino-8-fluoro-3-cinnolinecarboxylic acid (CAS 161373-45-1) can be activated via carbodiimide-mediated coupling (e.g., EDC/HOBt) with 2-(4-morpholinyl)ethylamine . To optimize reaction efficiency, employ Design of Experiments (DOE) principles to test variables like solvent polarity (e.g., DMF vs. DCM), temperature (25–80°C), and stoichiometric ratios. Fractional factorial designs can minimize experimental runs while identifying critical parameters .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC-MS (to confirm molecular weight and detect impurities) and NMR (¹H/¹³C, 2D-COSY) to verify the presence of key functional groups (e.g., morpholine ethyl chain, fluoro substituent). Cross-reference with canonical SMILES and InChIKey data for structural validation .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer : Screen for kinase inhibition or receptor binding using fluorescence polarization assays or surface plasmon resonance (SPR) . For cytotoxicity, use MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves .
Q. How should solubility and stability be assessed for in vitro studies?
Q. What computational tools aid in predicting physicochemical properties?
- Methodological Answer : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP, pKa, and membrane permeability. For electronic properties, perform DFT calculations (Gaussian 16) to map HOMO/LUMO orbitals and assess redox potential .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity, buffer conditions). Apply meta-analysis to aggregate datasets and identify outliers. Validate using orthogonal assays (e.g., compare SPR with ITC for binding affinity). For mechanistic clarity, conduct knockdown/overexpression studies of putative targets .
Q. What strategies optimize the morpholine ethyl moiety for target selectivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified morpholine rings (e.g., piperazine, thiomorpholine) or varying ethyl chain lengths. Use molecular docking (AutoDock Vina) to predict binding poses in target vs. off-target proteins (e.g., kinases vs. GPCRs) .
Q. How can reaction pathways be accelerated using computational methods?
Q. What advanced techniques validate DNA interaction mechanisms?
Q. How can formulation challenges for in vivo studies be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
